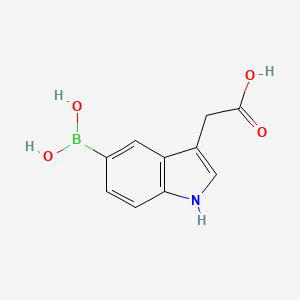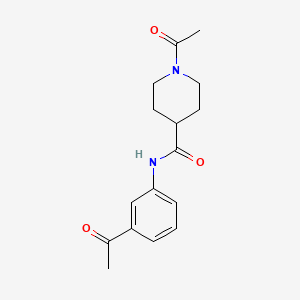
2-(5-borono-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(5-borono-1H-indol-3-yl)acetic acid is a boronic acid derivative that features an indole ring substituted with a carboxymethyl group at the 3-position and a boronic acid group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-borono-1H-indol-3-yl)acetic acid typically involves the functionalization of an indole precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
2-(5-borono-1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxymethyl group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
2-(5-borono-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging and as a ligand in the study of enzyme inhibition.
作用機序
The mechanism of action of 2-(5-borono-1H-indol-3-yl)acetic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols or other nucleophilic groups.
類似化合物との比較
Similar Compounds
5-indolylboronic acid: Similar structure but lacks the carboxymethyl group.
3-carboxymethylindole: Similar structure but lacks the boronic acid group.
Indole-3-boronic acid: Similar structure but the boronic acid group is at the 3-position instead of the 5-position.
Uniqueness
2-(5-borono-1H-indol-3-yl)acetic acid is unique due to the presence of both the carboxymethyl and boronic acid groups, which confer distinct reactivity and functionality. This dual functionality allows for versatile applications in synthetic chemistry, biological research, and material science.
特性
分子式 |
C10H10BNO4 |
|---|---|
分子量 |
219.00 g/mol |
IUPAC名 |
2-(5-borono-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10BNO4/c13-10(14)3-6-5-12-9-2-1-7(11(15)16)4-8(6)9/h1-2,4-5,12,15-16H,3H2,(H,13,14) |
InChIキー |
JUJQBLSGWBBRCA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)NC=C2CC(=O)O)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














